BW373U86
CAS No.: 155836-50-3
Cat. No.: VC0004387
Molecular Formula: C27H37N3O2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 155836-50-3 |
---|---|
Molecular Formula | C27H37N3O2 |
Molecular Weight | 435.6 g/mol |
IUPAC Name | 4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |
Standard InChI | InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 |
Standard InChI Key | LBLDMHBSVIVJPM-YZIHRLCOSA-N |
Isomeric SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C |
SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C |
Canonical SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C |
Chemical and Pharmacological Profile of BW373U86
Structural Characteristics
BW373U86, chemically designated as (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide , features a benzamide scaffold critical for δOR binding. Its stereochemistry and allyl-substituted piperazine moiety contribute to receptor selectivity . Recent cryo-EM studies of δOR complexes, such as the C6-Quino derivative, reveal ligand interactions with transmembrane helices 2, 3, and 7, stabilizing active-state conformations .
Table 1: Receptor Binding and Functional Activity of BW373U86
Parameter | Value | Model System | Source |
---|---|---|---|
δOR Ki | 1.8 ± 0.4 nM | NG108-15 cells | |
μOR Ki | 15 ± 3 nM | Rat brain membranes | |
Adenylyl Cyclase IC₅₀ | 0.2 nM | Rat striatal membranes | |
GTPase Stimulation EC₅₀ | 5.1 μM | NG108-15 cells |
Mechanisms of Action and Signaling Pathways
Neurotrophic Effects
Acute administration of BW373U86 (10 mg/kg) upregulates BDNF mRNA in rat frontal cortex, hippocampus, and amygdala within 3 hours, an effect blocked by naltrindole . Chronic dosing induces tolerance in most regions except the frontal cortex, suggesting region-specific adaptative responses . Comparatively, traditional antidepressants like desipramine require prolonged treatment to achieve similar BDNF elevation, positioning BW373U86 as a candidate for rapid-acting antidepressant therapies .
Cardioprotective Pathways
In hypoxia-reoxygenation models, BW373U86 pretreatment enhances cardiomyocyte viability by 32% (p < 0.05) via autophagy upregulation . Mechanistically, it inhibits the PI3K/Akt/mTOR axis, evidenced by reduced phosphorylated Akt (p-Akt) and increased LC3-II/LC3-I ratios . Co-administration with the PI3K inhibitor 3-methyladenine reverses these effects, confirming pathway dependency .
Therapeutic Implications and Clinical Challenges
Cardioprotection in Ischemic Injury
BW373U86 reduces infarct size by 45% in murine myocardial ischemia models, independent of δOR activation . This effect involves free radical scavenging and mitochondrial permeability transition pore inhibition, mechanisms distinct from its opioid activity .
Adverse Effects and Mitigation Strategies
Doses exceeding 10 mg/kg induce tonic-clonic seizures in rodents, attributed to excessive δOR activation in the hippocampus . Co-administration with μOR agonists like morphine attenuates convulsions while preserving analgesia, likely through receptor crosstalk .
Recent Advances and Structural Optimization
Cryo-EM Insights into δOR Activation
High-resolution structures of δOR bound to C6-Quino (2.8 Å resolution) reveal ligand interactions with residues D128³.⁴⁹, Y129³.⁵³, and H278⁶.⁵², stabilizing an active-like conformation . These findings guide the design of biased agonists with improved safety profiles.
Partial Agonists and Signaling Bias
C6-Quino derivatives exhibit 78% cAMP inhibition efficacy relative to full agonists but minimal β-arrestin recruitment, decoupling therapeutic effects from adverse outcomes . Such compounds represent the next generation of δOR-targeted therapeutics.
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